![molecular formula C24H23FN4O2S B2505305 5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203140-26-4](/img/structure/B2505305.png)
5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one" is a complex organic molecule that appears to be related to various pharmacologically active compounds. The structure suggests the presence of a thiazolo[4,5-d]pyridazinone core, which is a common feature in molecules with potential analgesic, anti-inflammatory, and anticancer properties. The molecule also contains a morpholino group and a fluorophenyl moiety, which are often found in drug design to modulate biological activity and improve pharmacokinetic properties.
Synthesis Analysis
The synthesis of related pyridazinone derivatives has been explored in the literature. For instance, the synthesis of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds has been reported to examine their analgesic and anti-inflammatory activities . Similarly, the synthesis of fluorinated benzothiazoles, which share some structural similarities with the compound , has been described, with a focus on their cytotoxic properties in various cancer cell lines . These studies provide insights into the synthetic routes that could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the crystal structure of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole has been elucidated, revealing intermolecular interactions that contribute to the formation of a supramolecular network . These techniques are crucial for confirming the identity and purity of the synthesized compounds and for understanding their three-dimensional conformation, which is important for their biological activity.
Chemical Reactions Analysis
The chemical reactivity of pyridazinone derivatives has been explored in the context of their biological activities. For instance, the photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone has been studied as a model for drug metabolism, leading to various products including morpholine-ring-opening metabolites . These studies highlight the potential metabolic pathways and the chemical stability of the compound under physiological conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to understand their solubility, stability, and reactivity. For example, the synthesis and characterization of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridines have been reported, with an evaluation of their antioxidant activity . Additionally, the biological activity of a pyrazolo[1,5-a]pyrimidine derivative with a fluorophenyl group has been assessed, demonstrating its inhibitory effect on cancer cell proliferation . These studies provide a foundation for predicting the behavior of the compound in biological systems and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- The compound is part of a series of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones synthesized and characterized by various spectroscopic methods. These compounds were tested for in vivo analgesic and anti-inflammatory activities (Demchenko et al., 2015).
Anticancer and Antiangiogenic Properties
- Pyridazinones, including this compound, have shown potential as versatile scaffolds with a broad spectrum of biological activities. Specifically, some pyridazinone derivatives exhibited significant inhibitory effects on human cancer cell lines, showing potential as anticancer and antiangiogenic agents (Kamble et al., 2015).
Intermediate in Synthesis of Other Compounds
- The compound serves as a key intermediate in synthesizing various derivatives with potential biological activities. It's been used in the high-yield synthesis of diaza analogues of acridone, xanthone, and thioxanthone (Haider & Heinisch, 1988).
Antitumor Activity
- Novel pyridazinone derivatives containing 1,3,4-thiadiazole moiety, similar to this compound, were synthesized and showed promising antitumor activity in preliminary studies. The introduction of various groups into the benzene ring structure of these compounds contributed to their anticancer properties (Qin et al., 2020).
Antimycobacterial Activity
- Some synthesized fluorinated benzothiazolo imidazole compounds, related to the structure of this compound, displayed promising antimicrobial activity, including antimycobacterial properties (Sathe et al., 2011).
Anti-inflammatory and Antinociceptive Activity
- Derivatives of thiazolo [3,2-a] pyrimidines, which include structures similar to this compound, were found to possess significant anti-inflammatory and antinociceptive activities in animal models. Their structures and activities suggest potential therapeutic applications (Alam et al., 2010).
Antiviral Activity
- Derivatives of imidazo[4,5-c]pyridines, structurally related to this compound, were found to be effective inhibitors of the hepatitis C virus, demonstrating the potential of this class of compounds in antiviral drug discovery (Puerstinger et al., 2007).
Propriétés
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-7-(4-fluorophenyl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2S/c1-15-3-4-16(2)18(13-15)14-29-23(30)21-22(20(27-29)17-5-7-19(25)8-6-17)32-24(26-21)28-9-11-31-12-10-28/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBWYJFSNJFNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

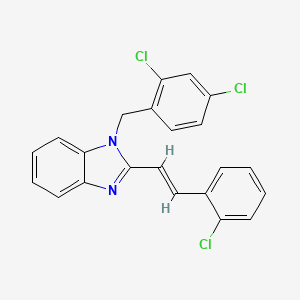
![N-(2-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2505224.png)
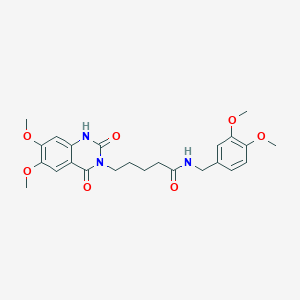
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2505228.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2505229.png)
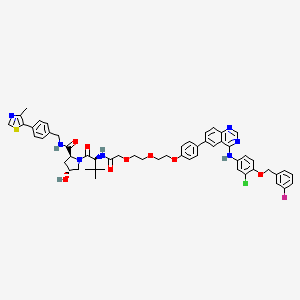
![N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2505233.png)
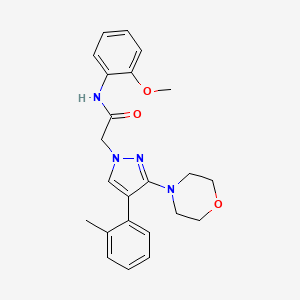
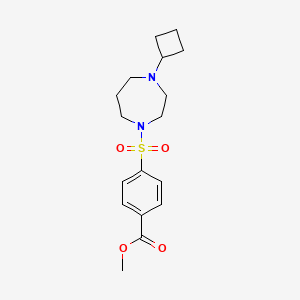
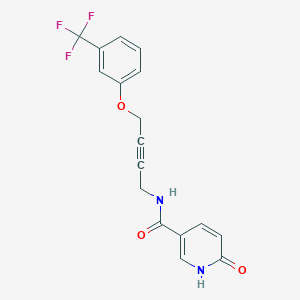
![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505241.png)
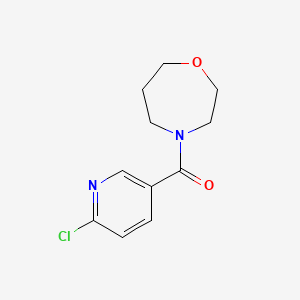
![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2505243.png)
![1-Cyclopropylsulfonyl-4-[(2,5-dimethylphenyl)methyl]piperazine](/img/structure/B2505244.png)